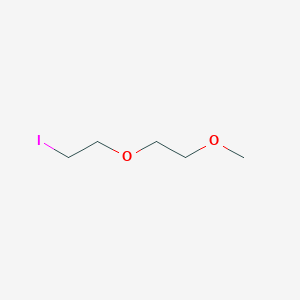

1-Iodo-2-(2-methoxyethoxy)ethane

Description

The exact mass of the compound 1-Iodo-2-(2-methoxyethoxy)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Iodo-2-(2-methoxyethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-(2-methoxyethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-iodoethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXAGOKSVZAZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134141-55-2 | |

| Record name | Polyethylene glycol iodoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134141-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00577005 | |

| Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104539-21-1 | |

| Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-(2-methoxyethoxy)ethane

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Iodo-2-(2-methoxyethoxy)ethane. It delves into the compound's synthesis, physicochemical properties, core reactivity, and strategic applications, particularly focusing on its role as a versatile building block in medicinal chemistry and materials science.

Core Introduction and Strategic Value

1-Iodo-2-(2-methoxyethoxy)ethane, registered under CAS Number 104539-21-1 , is a bifunctional organic molecule of significant interest in advanced chemical synthesis.[1] Its structure uniquely combines a reactive primary alkyl iodide with a short, hydrophilic methoxy-capped ethylene glycol chain. This duality makes it an invaluable reagent for introducing discrete, short-chain polyethylene glycol (PEG) motifs into target molecules.

The strategic value of this compound lies in this dual nature:

-

The Alkyl Iodide: The carbon-iodine bond is a superb leaving group in nucleophilic substitution reactions, enabling facile conjugation to a wide array of nucleophiles (e.g., amines, thiols, phenols, carboxylates).

-

The Methoxyethoxy Tail: This portion of the molecule imparts hydrophilicity, which can be leveraged to improve the aqueous solubility, pharmacokinetic profile, and formulation properties of parent drug candidates or materials.[2]

This guide will elucidate the practical synthesis, handling, and application of this reagent, providing field-proven insights into its use.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of 1-Iodo-2-(2-methoxyethoxy)ethane are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 104539-21-1 | [1] |

| Molecular Formula | C₅H₁₁IO₂ | [1] |

| Molecular Weight | 230.04 g/mol | [1] |

| IUPAC Name | 1-(2-Iodoethoxy)-2-methoxyethane | [1] |

| Synonyms | 2-(2-Methoxyethoxy)ethyl iodide | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| SMILES | COCCOCCI | [1] |

| InChIKey | CJXAGOKSVZAZAI-UHFFFAOYSA-N | [1] |

Synthesis Protocol: From Alcohol to Alkyl Iodide

The most reliable and common laboratory-scale synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane involves the iodination of its commercially available alcohol precursor, 2-(2-methoxyethoxy)ethanol (also known as diethylene glycol monomethyl ether). The Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), is a classic and highly effective method for this transformation.[3][4]

The causality behind this choice is rooted in its mild conditions and high efficiency for converting primary alcohols to primary alkyl iodides. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. This avoids the harsh acidic conditions that could cleave the ether linkages.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane.

Detailed Experimental Protocol

Materials:

-

2-(2-Methoxyethoxy)ethanol (1.0 eq)

-

Triphenylphosphine (1.2 eq)

-

Iodine (1.2 eq)

-

Imidazole (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq).

-

Dissolution: Add anhydrous DCM to the flask and stir under a nitrogen atmosphere until all solids are dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Iodine Addition: Add iodine (1.2 eq) portion-wise to the stirred solution at 0°C. The addition is exothermic and the solution will turn dark brown. Causality: Adding iodine slowly to the PPh₃ solution pre-forms the reactive phosphonium iodide species while controlling the temperature.

-

Alcohol Addition: Once the iodine is fully dissolved, add 2-(2-methoxyethoxy)ethanol (1.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess iodine. The brown color will dissipate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-Iodo-2-(2-methoxyethoxy)ethane as a clear to pale yellow oil.

Applications in Drug Development and Bioconjugation

The primary utility of this reagent is as a hydrophilic, non-cleavable linker. Its applications are particularly relevant in the design of complex therapeutic modalities.

Role as a PEG Linker

Polyethylene glycol (PEG) linkers are widely used to enhance the properties of therapeutic molecules.[5] While long PEG chains are common, short, discrete linkers like the one derived from 1-Iodo-2-(2-methoxyethoxy)ethane offer precise control over the final structure and properties.

Key Advantages:

-

Improved Solubility: Attaching the methoxyethoxyethyl moiety to a hydrophobic drug molecule can significantly enhance its aqueous solubility.

-

Enhanced Pharmacokinetics: PEGylation, even with short linkers, can shield molecules from rapid enzymatic degradation and reduce renal clearance, thereby extending their circulation half-life.[6]

-

Controlled Linkage: As a discrete chemical entity, it avoids the polydispersity issues associated with traditional PEGylation polymers, ensuring a homogenous final product.

Application in PROTACs and ADCs

In cutting-edge therapeutic design, linkers are critical. This iodinated compound is an ideal starting point for synthesizing linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

-

PROTACs: A PROTAC consists of a ligand for a target protein and a ligand for an E3 ligase, joined by a linker. The linker's length and composition are critical for inducing an effective ternary complex. The methoxyethoxyethyl unit can form a key part of this linker, providing optimal spacing and solubility.

-

ADCs: In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for drug release at the target site. The hydrophilic nature of this building block can help maintain the overall solubility and stability of the ADC.[5]

Logical Workflow for Bioconjugationdot

Sources

- 1. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane [myskinrecipes.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

1-Iodo-2-(2-methoxyethoxy)ethane chemical properties

Properties, Synthesis, and Bioconjugation Applications

Part 1: Executive Summary & Chemical Identity

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), often referred to as mPEG2-Iodide or Diethylene glycol methyl ether iodide , is a high-value bifunctional building block. It serves as a critical alkylating agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , antibody-drug conjugates (ADCs), and functionalized polymers.

Its core value lies in its ability to introduce a short, discrete polyethylene glycol (PEG) spacer (

Table 1: Physicochemical Profile[1][2][3]

| Property | Specification | Notes |

| IUPAC Name | 1-Iodo-2-(2-methoxyethoxy)ethane | |

| CAS Number | 104539-21-1 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 230.04 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkens upon light exposure (iodine liberation) |

| Boiling Point | ~85–90 °C at 0.5 mmHg | High vacuum distillation recommended |

| Density | ~1.61 g/cm³ (Predicted) | Significantly denser than water |

| Solubility | DCM, THF, Acetone, DMF | Limited water solubility compared to alcohol precursor |

| Stability | Light and Heat Sensitive | Store at 2–8°C under Argon/Nitrogen |

Part 2: Synthesis & Production Protocols

While this compound can be synthesized via Finkelstein exchange (from the chloride), the Appel Reaction using iodine, triphenylphosphine (

Protocol: Modified Appel Iodination

Objective: Conversion of 2-(2-methoxyethoxy)ethanol to 1-Iodo-2-(2-methoxyethoxy)ethane.

Reagents:

-

Substrate: 2-(2-methoxyethoxy)ethanol (1.0 eq)

-

Iodine Source: Elemental Iodine (

) (1.2 eq) -

Phosphine: Triphenylphosphine (

) (1.2 eq) -

Base: Imidazole (1.5 eq) – Crucial for scavenging HI and driving equilibrium.

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M concentration relative to substrate). Cool the solution to 0°C in an ice bath. -

Iodine Addition: Add Iodine (

) portion-wise. Observation: The solution will turn dark brown/purple and then fade to a yellow suspension as the reactive phosphonium-iodide species forms. Stir for 15 minutes at 0°C. -

Substrate Addition: Add 2-(2-methoxyethoxy)ethanol (1.0 eq) dropwise (neat or dissolved in minimal DCM).

-

Mechanistic Note: The alcohol oxygen attacks the phosphorus, displacing iodide. The base neutralizes the generated proton.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will be less polar (higher

) than the alcohol. -

Workup:

-

Dilute with Hexanes (this precipitates the bulk of Triphenylphosphine Oxide,

). -

Filter through a celite pad to remove solids.

-

Wash the filtrate with saturated

(to remove unreacted iodine) and Brine. -

Dry over

, filter, and concentrate

-

-

Purification:

-

Flash Chromatography: Silica gel, eluting with 0-20% EtOAc in Hexanes.

-

Distillation (High Purity): Vacuum distillation is superior for removing trace

.

-

Visualization: Synthesis Workflow

Figure 1: Workflow for the Appel iodination of diethylene glycol monomethyl ether.

Part 3: Mechanistic Insight & Reactivity

The utility of 1-Iodo-2-(2-methoxyethoxy)ethane stems from the specific reactivity of the carbon-iodine bond.

-

Leaving Group Ability: Iodide is an excellent leaving group (weak base, large atomic radius), making this molecule roughly

– -

Mechanism: Reactions typically proceed via a classic

mechanism . -

Finkelstein Sensitivity: If the iodide degrades during storage, it can be regenerated or "boosted" in situ by adding a catalytic amount of NaI or KI in acetone, although this is rarely necessary if the material is fresh.

Visualization: Reaction Mechanism[4][5][6][7]

Figure 2: Mechanistic pathway of the Appel reaction converting the alcohol to the iodide.

Part 4: Applications in Drug Discovery (PROTACs)

In PROTAC development, the linker is not merely a connector; it determines solubility, cell permeability, and the ternary complex stability (Target-PROTAC-E3 Ligase).

Why use this specific linker?

-

Length: The 2-unit PEG chain (~9 Å extended length) is often the "Goldilocks" length—long enough to prevent steric clash between proteins, but short enough to induce cooperativity.

-

Solubility: The ether oxygens act as hydrogen bond acceptors, improving the aqueous solubility of otherwise lipophilic warheads.

-

Synthetic Utility: The iodide reacts readily with phenols, amines, and thiols on the ligand scaffolds.

Experimental Protocol: Linker Attachment (General) To attach this linker to a phenol-containing ligand (e.g., a Thalidomide derivative or VHL ligand):

-

Dissolve the phenol-ligand in anhydrous DMF.

-

Add

(2.0 eq) or -

Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.1 eq).

-

Heat to 50–60°C for 2–12 hours.

-

Monitor for disappearance of the phenol.

Visualization: PROTAC Assembly

Figure 3: Role of the mPEG2-Iodide linker in assembling a functional PROTAC molecule.

Part 5: Quality Control & Safety

Self-Validating QC Protocol: Before using this reagent in complex synthesis, verify its integrity:

-

Visual Check: Must be clear or pale yellow. If dark brown/red, free iodine is present.

-

Remedy: Wash a DCM solution of the reagent with 10%

until colorless, dry, and re-concentrate.

-

-

NMR Validation (

):-

3.25 ppm (t, 2H):

-

3.75 ppm (t, 2H):

-

3.5–3.7 ppm (m, 4H): Internal PEG

-

3.38 ppm (s, 3H): Terminal

-

3.25 ppm (t, 2H):

Safety Hazards:

-

Alkylating Agent: Treat as a potential mutagen/carcinogen. Use double gloves and work in a fume hood.

-

Inhalation: Vapors may be irritating.[3]

-

Storage: Store at 2–8°C, protected from light. Stabilization with copper wire is sometimes used for long-term storage of iodides.

References

-

Appel Reaction Mechanism & Utility

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

-

PROTAC Linker Design

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review.

-

Synthesis of PEG-Iodides

-

General Properties of Ethylene Glycol Derivatives

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. biosynth.com [biosynth.com]

Technical Guide: Physical Properties & Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

[1]

Chemical Identity & Structural Analysis

1-Iodo-2-(2-methoxyethoxy)ethane acts as a short, discrete polyethylene glycol (PEG) linker (PEG2 unit) capped with an electrophilic iodide and a chemically inert methyl ether.[1] Its primary utility lies in "Click Chemistry" and PROTAC linker design, where precise chain length and solubility modulation are paramount.[1]

| Attribute | Details |

| IUPAC Name | 1-(2-Iodoethoxy)-2-methoxyethane |

| Common Synonyms | Diethylene glycol methyl ether iodide; 2-(2-Methoxyethoxy)ethyl iodide; mPEG2-Iodide |

| CAS Number | 104539-21-1 |

| Molecular Formula | C₅H₁₁IO₂ |

| Molecular Weight | 230.04 g/mol |

| SMILES | COCCOCCI |

| InChI Key | CJXAGOKSVZAZAI-UHFFFAOYSA-N |

Physical Properties Profile

The following data aggregates experimental observations and calculated values based on structure-activity relationships (SAR) of homologous PEG-iodides.

Thermodynamic & Physical Constants

| Property | Value / Range | Technical Context |

| Physical State | Liquid | Colorless to pale yellow oil at STP.[1] Yellowing indicates free iodine liberation (decomposition).[1] |

| Boiling Point | ~85–95 °C @ 0.5 mmHg | High boiling point at atm (>200°C decomp.)[1] requires vacuum distillation for purification.[1] |

| Density | 1.55 – 1.65 g/mL | High density attributed to the heavy iodine atom (Atomic mass 126.9).[1] |

| Refractive Index | Typical for alkyl iodides; useful for monitoring fraction purity during distillation.[1] | |

| Solubility | Organic Solvents | Miscible with DCM, THF, Ethyl Acetate, Acetone.[1] Immiscible with water (hydrophobic iodide dominates).[1] |

| Flash Point | > 110 °C | Predicted based on PEG backbone stability; classified as a combustible liquid.[1] |

Stability & Reactivity

-

Photosensitivity: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, liberating free iodine (

).[1] Storage: Amber glass, -

Electrophilicity: Acts as a moderate alkylating agent.[1] Reacts readily with nucleophiles (amines, thiols, phenoxides) via

mechanisms.[1]

Synthesis & Purification Protocols

Two primary routes exist: the Finkelstein Reaction (robust, scalable) and the Appel Reaction (rapid, small-scale).[1] The Finkelstein route is preferred for high-purity applications to avoid triphenylphosphine oxide (

Method A: The Finkelstein Strategy (Recommended)

This two-step protocol converts the commercially available alcohol to a tosylate, then to the iodide.[1]

Step 1: Activation (Tosylation) [1]

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Triethylamine (

), DCM.[1] -

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur.

Step 2: Halogen Exchange (Iodination) [1]

-

Reagents: Sodium Iodide (NaI), Acetone or Methyl Ethyl Ketone (MEK).[1]

-

Protocol:

-

Dissolve the tosylate intermediate in anhydrous Acetone (0.2 M).

-

Add NaI (3.0 - 5.0 equivalents).[1] The excess drives the equilibrium.

-

Reflux for 12–18 hours. A white precipitate (NaOTs) will form, driving the reaction (Le Chatelier’s principle).[1]

-

Workup: Filter off NaOTs. Concentrate filtrate.[1] Redissolve in

, wash with -

Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway via the Finkelstein reaction, highlighting the activation and substitution phases.[1]

Applications in Drug Development

This compound serves as a precise "spacer" in chemical biology.[1]

-

PROTAC Linkers: Connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.[1] The PEG2 length provides flexibility without excessive hydrophobicity.[1]

-

ADC (Antibody-Drug Conjugates): Acts as a non-cleavable spacer to improve the solubility of cytotoxic payloads.[1]

-

HaloTag® Ligands: The terminal alkyl chloride/iodide can be modified to bind covalently to modified dehalogenases.[1]

Linker Conjugation Logic

Figure 2: Mechanistic workflow for conjugating the linker to a drug scaffold via Nucleophilic Substitution.

References

-

Synthesis of PEG-Iodides (Finkelstein): Organic Syntheses, Coll.[1] Vol. 4, p. 368 (1963).[1] [1]

-

Precursor Data (Diethylene glycol methyl ether): National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

-

General Properties of Alkyl Iodides: PubChem Compound Summary for 1-Iodo-2-methoxyethane (Homolog). [1]

- Application in PROTACs:Journal of Medicinal Chemistry, "Linkerology in PROTAC Design". (General Reference for PEG Linker utility).

Technical Monograph: 1-Iodo-2-(2-methoxyethoxy)ethane

Strategic Reagent for Linkerology and PROTAC Design[1]

Executive Summary & Chemical Identity

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 54350-68-4) is a specialized bifunctional building block, primarily utilized as an alkylating agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its core utility lies in its ability to introduce a precise diethylene glycol (PEG2) spacer, modulating the physicochemical properties (solubility, lipophilicity) and spatial orientation of the final bioactive conjugate.

Unlike generic alkyl halides, the iodine terminus provides superior leaving group ability (

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 1-iodo-2-(2-methoxyethoxy)ethane | Systematic nomenclature |

| Common Name | Diethylene glycol methyl ether iodide | Often abbreviated as mPEG2-I |

| CAS Number | 54350-68-4 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 230.04 g/mol | |

| Physical State | Pale yellow to colorless liquid | Darkens upon light exposure (liberation of |

| Boiling Point | ~177°C (predicted) | High boiling point due to ether polarity |

| Storage | -20°C, Inert Gas, Dark | Critical: Light and moisture sensitive |

Synthetic Routes & Mechanistic Insight

The synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane is rarely performed via direct iodination of the alcohol due to harsh conditions.[1] The industry-standard protocol relies on a two-step activation-displacement sequence (Finkelstein reaction), which ensures high yields and prevents ether cleavage.[1]

The Preferred Pathway: Mesylation-Finkelstein Sequence[1]

-

Activation: 2-(2-methoxyethoxy)ethanol is converted to a sulfonate ester (Mesylate or Tosylate) to create a viable leaving group.[1]

-

Substitution: The sulfonate is displaced by iodide in a polar aprotic solvent (Acetone) driven by the precipitation of the sodium sulfonate salt.

Diagram 1: Synthetic Pathway (DOT Visualization)

Caption: Stepwise conversion of diethylene glycol monomethyl ether to the iodide via a mesylate intermediate.

Applications in Drug Discovery (Linkerology)[2]

In the context of PROTACs, the linker is not merely a bridge; it is a thermodynamic determinant of the ternary complex (Target Protein—PROTAC—E3 Ligase).

The "Goldilocks" Zone of PEG Linkers

1-Iodo-2-(2-methoxyethoxy)ethane provides a PEG2 unit.[1]

-

Solubility: The ether oxygens act as hydrogen bond acceptors, offsetting the lipophilicity of the warhead and E3 ligand.

-

Length Control: In Structure-Activity Relationship (SAR) studies, chemists screen PEG1, PEG2, and PEG3 linkers. The PEG2 spacer (approx. 8–9 Å) often resolves steric clashes that PEG1 cannot, without the entropic penalty of longer PEG chains.

Diagram 2: PROTAC Assembly Workflow

Caption: The role of mPEG2-Iodide as the electrophilic linker in convergent PROTAC synthesis.

Experimental Protocol: Synthesis & Handling

Disclaimer: This protocol assumes a standard laboratory setting with fume hood access. All safety precautions regarding alkylating agents must be observed.

Preparation of the Mesylate Precursor

Rationale: Direct iodination of alcohols using HI is corrosive and often cleaves ether bonds. The mesylate route is milder.

-

Setup: Charge a flame-dried flask with 2-(2-methoxyethoxy)ethanol (1.0 eq) and Dichloromethane (DCM) (5 mL/mmol). Add Triethylamine (1.5 eq).[2]

-

Addition: Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 eq).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.

-

Workup: Wash with cold 1M HCl, saturated

, and brine. Dry over

Finkelstein Iodination (The Critical Step)

Rationale: Sodium Iodide (NaI) is soluble in acetone, but Sodium Mesylate (NaOMs) is not. This solubility difference drives the equilibrium to the right (Le Chatelier's Principle).

-

Solvent System: Dissolve the crude mesylate in anhydrous Acetone (3 mL/mmol).

-

Reagent: Add Sodium Iodide (NaI) (2.0 eq).

-

Conditions: Reflux (approx. 56°C) for 4–12 hours.

-

Visual Cue: A white precipitate (NaOMs) will form rapidly.

-

-

Quench: Cool to RT. Filter off the solid salts.

-

Purification: Concentrate the filtrate. Redissolve in Ether/Ethyl Acetate. Wash with 10% Sodium Thiosulfate (

) to remove any free iodine (indicated by yellow/brown color). -

Isolation: Dry organic layer (

) and concentrate.-

Result: The product is usually pure enough for subsequent alkylation without distillation.

-

Safety & Stability (E-E-A-T)

Handling Alkyl Iodides

Alkyl iodides are potent alkylating agents . They can alkylate DNA, posing a potential mutagenic risk.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: Always handle inside a certified fume hood.

Storage Instability

The C-I bond is weaker than C-Br or C-Cl.[1]

-

Light Sensitivity: Photons can homolytically cleave the C-I bond, generating iodine radicals and turning the sample brown.

-

Stabilization: Store over copper wire (stabilizer) if long-term storage is required, though fresh preparation is recommended for critical PROTAC synthesis.

-

Temperature: Store at -20°C.

References

-

PubChem. (2025).[3] 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (2005). Synthesis of Alkyl Iodides via Finkelstein Reaction: 6-Iodo-1-hexene.[1] Org.[4][5][6] Synth. 2005, 81, 121. [Link]

-

Troup, R. I., et al. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[7][8] [Link]

Sources

- 1. 4296-15-5|1-Iodo-2-methoxyethane|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. biochempeg.com [biochempeg.com]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Stability and Storage of 1-Iodo-2-(2-methoxyethoxy)ethane

Introduction

1-Iodo-2-(2-methoxyethoxy)ethane (CAS No. 104539-21-1) is a key intermediate in various synthetic organic processes, including the synthesis of functionalized polymers, dendrimers, and in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[1] Its utility stems from the presence of a reactive iodo group and a hydrophilic oligoethylene glycol-like side chain, which imparts desirable solubility characteristics to resulting polymers, making them suitable for biomedical applications like drug delivery systems.[1] The inherent reactivity of this iodoalkane, however, necessitates a thorough understanding of its stability and the implementation of precise storage protocols to ensure its integrity and prevent degradation, which could compromise experimental outcomes and product quality.

This guide provides a comprehensive overview of the factors influencing the stability of 1-Iodo-2-(2-methoxyethoxy)ethane and details scientifically grounded procedures for its optimal storage and handling.

Chemical Stability and Decomposition Pathways

The stability of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily dictated by the lability of the carbon-iodine (C-I) bond and the potential for peroxide formation in the ether linkages. Understanding these vulnerabilities is critical for mitigating degradation.

Susceptibility to Light-Induced Decomposition

A primary concern for iodoalkanes is their sensitivity to light.[2] Exposure to ultraviolet (UV) or visible light can induce homolytic cleavage of the C-I bond, which has a relatively low bond-dissociation enthalpy.[2] This process generates a reactive alkyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which imparts a characteristic yellow or brownish color to the compound.[2][3] This discoloration serves as a visual indicator of degradation.

The photochemical decomposition process can be summarized as follows:

CH₃OCH₂CH₂OCH₂CH₂I + hν → CH₃OCH₂CH₂OCH₂CH₂• + I• 2I• → I₂

Potential for Peroxide Formation

Similar to other ethers, 1-Iodo-2-(2-methoxyethoxy)ethane has the potential to form explosive peroxides upon exposure to atmospheric oxygen. This process is often initiated by light, heat, or the presence of contaminants. The ether linkages, particularly the hydrogens on the carbons adjacent to the ether oxygen, are susceptible to radical abstraction, leading to the formation of hydroperoxides. While specific data on the peroxide-forming tendency of this particular compound is not extensively documented, related structures containing ether linkages are known to be potential peroxide formers.[4][5]

The generalized mechanism for peroxide formation in ethers involves:

-

Initiation: Formation of a radical on the ether backbone.

-

Propagation: Reaction of the ether radical with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new ether radical.

-

Termination: Combination of radicals.

Thermal Stability

Incompatible Materials

To maintain the stability of 1-Iodo-2-(2-methoxyethoxy)ethane, contact with strong oxidizing agents should be avoided.[6] Oxidizers can promote the oxidation of the iodide to iodine and potentially initiate other degradation pathways.

Recommended Storage and Handling Protocols

Based on the inherent chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability and purity of 1-Iodo-2-(2-methoxyethoxy)ethane.

Core Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[7] | To minimize thermal decomposition and slow down potential side reactions. |

| Light | Protect from light[7] | To prevent photochemical cleavage of the C-I bond and subsequent formation of elemental iodine. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and the formation of peroxides. |

| Container | Tightly sealed, amber glass or other opaque containers | To protect from light and moisture ingress. |

| Purity | Use high-purity material and avoid introducing contaminants | Contaminants can catalyze decomposition reactions. |

Detailed Experimental Protocol for Storage

-

Receipt and Inspection: Upon receiving 1-Iodo-2-(2-methoxyethoxy)ethane, visually inspect the material for any discoloration. A yellow or brown tint may indicate decomposition.

-

Inert Gas Purging: Before sealing the container for storage, gently purge the headspace with a stream of dry argon or nitrogen for several minutes to displace any air and moisture.

-

Container Sealing: Securely seal the container cap. For long-term storage, consider using a cap with a PTFE liner to ensure an airtight seal. Parafilm can be wrapped around the cap-bottle interface as an additional barrier.

-

Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C.[7]

-

Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

-

Periodic Inspection: For long-term storage, periodically inspect the material for any signs of degradation, such as color change.

Handling Precautions

-

When handling 1-Iodo-2-(2-methoxyethoxy)ethane, work in a well-ventilated area, preferably a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid contact with skin and eyes.[9]

-

Minimize exposure to light by using amber glassware or wrapping containers in aluminum foil during experiments.

-

After dispensing the required amount, promptly re-purge the headspace of the storage container with inert gas before re-sealing.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the stability and degradation of 1-Iodo-2-(2-methoxyethoxy)ethane.

Caption: Decision workflow for the proper storage and handling of 1-Iodo-2-(2-methoxyethoxy)ethane.

Conclusion

The chemical integrity of 1-Iodo-2-(2-methoxyethoxy)ethane is paramount for its successful application in research and development. Its primary vulnerabilities lie in its sensitivity to light and the potential for peroxide formation. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, refrigeration at 2-8°C, protection from light, and maintenance under an inert atmosphere—researchers can significantly mitigate the risk of degradation. These measures will ensure the compound's purity and reactivity are preserved, leading to more reliable and reproducible experimental results.

References

-

APSU Environmental Health and Safety. Guidelines for the Management of Peroxide-Forming Chemicals. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, May 6). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of 2-(2-methoxyethoxy) ethyl-4-methylbenzenesulfonate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, November 8). Why do alkyl bromides and iodides develop colour when exposed to light? Retrieved from [Link]

-

Hatzinger, P. B., et al. (1999). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Applied and Environmental Microbiology, 65(6), 2403-2410. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Todt, M. A., et al. (2020). Wavelength-dependent photodissociation of iodomethylbutane. Physical Chemistry Chemical Physics, 22(47), 27338-27347. Retrieved from [Link]

-

UT Dallas Institutional Risk & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

Sources

- 1. 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane [myskinrecipes.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. apsu.edu [apsu.edu]

- 5. Peroxide Forming Chemicals | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]

- 6. chemos.de [chemos.de]

- 7. chemscene.com [chemscene.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to the Reactivity Profile of 1-Iodo-2-(2-methoxyethoxy)ethane

Foreword: Unveiling the Synthetic Versatility of a Unique Ethylene Glycol Derivative

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the reactivity of 1-iodo-2-(2-methoxyethoxy)ethane. This molecule, characterized by a primary alkyl iodide and a short ethylene glycol ether chain, presents a unique combination of properties: a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, and a hydrophilic, flexible tail that can influence solubility and pharmacokinetic properties. Our journey will delve into the core chemical transformations this reagent readily undergoes, moving beyond mere procedural lists to an understanding of the underlying principles that govern its reactivity. We will explore the causality behind experimental choices, ensuring that the protocols described herein are not just recipes, but self-validating systems grounded in established chemical principles.

Molecular Scaffolding and Intrinsic Reactivity

1-Iodo-2-(2-methoxyethoxy)ethane, with the chemical formula C₅H₁₁IO₂, possesses a primary iodide, a feature that immediately signals its utility in a host of nucleophilic substitution and organometallic reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This inherent reactivity is the cornerstone of this molecule's synthetic applications.[1] The presence of the methoxyethoxyethyl moiety introduces polarity and steric bulk, which can subtly modulate the reactivity of the iodo group and influence the properties of the resulting products.

Table 1: Physicochemical Properties of 1-Iodo-2-(2-methoxyethoxy)ethane

| Property | Value | Source |

| Molecular Formula | C₅H₁₁IO₂ | [1] |

| Molecular Weight | 230.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

A common and efficient method for the preparation of 1-iodo-2-(2-methoxyethoxy)ethane is via a two-step sequence from the commercially available alcohol, 2-(2-methoxyethoxy)ethanol. This process first involves the conversion of the alcohol to a better leaving group, typically a tosylate, followed by a Finkelstein reaction with an iodide salt.

Tosylation of 2-(2-methoxyethoxy)ethanol

The initial step is the activation of the primary alcohol by converting it to a tosylate. This is a well-established procedure that proceeds with high efficiency.

Experimental Protocol: Synthesis of 2-(2-methoxyethoxy)ethyl tosylate

-

Materials: 2-(2-methoxyethoxy)ethanol, p-toluenesulfonyl chloride (TsCl), triethylamine (or pyridine), dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

-

Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halide (or in this case, a tosylate) for another. The use of sodium iodide in acetone is particularly effective as sodium tosylate is insoluble in acetone, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

-

Materials: 2-(2-methoxyethoxy)ethyl tosylate, sodium iodide (NaI), acetone.

-

Procedure:

-

Dissolve the crude 2-(2-methoxyethoxy)ethyl tosylate (1.0 eq) in acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-iodo-2-(2-methoxyethoxy)ethane. Purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Caption: Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane.

Reactivity Profile: A Gateway to Diverse Molecular Architectures

The reactivity of 1-iodo-2-(2-methoxyethoxy)ethane is dominated by the chemistry of its primary iodo group. This functional group serves as a versatile handle for introducing the methoxyethoxyethyl moiety into a wide array of molecules.

Nucleophilic Substitution Reactions: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2] It proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide nucleophile attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3] Given that 1-iodo-2-(2-methoxyethoxy)ethane is a primary alkyl iodide, it is an excellent substrate for this transformation, reacting readily with a variety of nucleophiles to form new ether linkages.[2]

The choice of a strong base to deprotonate the alcohol is crucial for the success of this reaction, with sodium hydride (NaH) being a common and effective choice.[4]

Experimental Protocol: Williamson Ether Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene

-

Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, 4-nitrophenol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of 1-iodo-2-(2-methoxyethoxy)ethane (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

-

Caption: Williamson Ether Synthesis Workflow.

Formation of Organometallic Reagents: The Grignard Reaction

The carbon-iodine bond in 1-iodo-2-(2-methoxyethoxy)ethane can be readily converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent.[5] These organomagnesium compounds are powerful nucleophiles and strong bases, making them invaluable in the formation of new carbon-carbon bonds.[6] The reaction must be carried out under strictly anhydrous conditions as Grignard reagents react readily with protic solvents, including water.[5]

Experimental Protocol: Formation of 2-(2-methoxyethoxy)ethylmagnesium iodide

-

Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), a crystal of iodine (as an initiator).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small portion of a solution of 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of the iodide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has reacted.

-

The resulting solution of 2-(2-methoxyethoxy)ethylmagnesium iodide is then ready for use in subsequent reactions.

-

Caption: Grignard Reagent Formation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7]

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[8] This reaction is catalyzed by a palladium(0) complex and requires a base.[8] Primary alkyl iodides like 1-iodo-2-(2-methoxyethoxy)ethane can participate in these couplings, although the reaction with sp³-hybridized carbons can sometimes be more challenging than with sp²-hybridized carbons and may require specific ligand systems to promote efficient reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, phenylboronic acid, Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

In a reaction vessel, combine 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, add water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain 1-(2-(2-methoxyethoxy)ethyl)benzene.

-

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] While typically applied to aryl and vinyl halides, the reaction can also be performed with activated alkyl halides. The reaction of a primary iodide like 1-iodo-2-(2-methoxyethoxy)ethane with an alkene such as styrene would be expected to yield a substituted alkene.[10]

Representative Protocol: Heck Coupling with Styrene

-

Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a reaction flask, add 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), P(o-tolyl)₃ (0.04 eq), and triethylamine (1.5 eq).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 16-24 hours.

-

Monitor the reaction progress by GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry it over a drying agent, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 1-iodo-2-(2-methoxyethoxy)ethane makes it a valuable building block in several areas of research and development.

-

Drug Discovery: The methoxyethoxyethyl motif is a common feature in many pharmaceutical compounds, where it can enhance aqueous solubility and improve pharmacokinetic profiles. The ability to readily introduce this group via the reactive iodide makes this compound a useful intermediate in the synthesis of drug candidates.

-

Polymer Chemistry: The iodo group can act as an initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with hydrophilic side chains.[11]

-

Materials Science: This molecule has been investigated as a sensitizer in dye-sensitized solar cells and other photoelectrochemical devices.[12]

Conclusion

1-Iodo-2-(2-methoxyethoxy)ethane is a versatile and highly reactive building block in organic synthesis. Its primary iodo group readily participates in a wide range of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing a straightforward means to incorporate the hydrophilic and flexible methoxyethoxyethyl moiety into diverse molecular frameworks. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent in their pursuit of novel molecules for a variety of applications.

References

-

MySkinRecipes. 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Available at: [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

-

AxisPharm. Iodo PEG. Available at: [Link]

-

ResearchGate. Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

-

Numerade. How might you prepare the following substances by using nucleophilic substitution reactions? (a) CH3CH2CH2CH2OH (b) (CH3)2CHCH2CH2N3. Available at: [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

Chemistry LibreTexts. 7.6: Extra Topics on Nucleophilic Substitution Reaction. Available at: [Link]

-

Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

-

National Center for Biotechnology Information. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

-

Scilit. Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. Available at: [Link]

-

National Center for Biotechnology Information. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available at: [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

-

ResearchGate. The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. Available at: [Link]

-

PubChem. 1-Iodo-2-(2-methoxyethoxy)ethane. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

-

ETH Zurich. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Available at: [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. Available at: [Link]

-

Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Available at: [Link]

-

The Royal Society of Chemistry. Table of contents. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

Semantic Scholar. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]

-

YouTube. Suzuki cross-coupling reaction. Available at: [Link]

-

YouTube. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Available at: [Link]

-

SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]

-

Digital Commons @ RIC. The Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Chemistry LibreTexts. 12.4: Gringard Reagents. Available at: [Link]

-

National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

-

FloW Chemistry. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Available at: [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Edubirdie. Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane [myskinrecipes.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodo-2-(2-methoxyethoxy)ethane, a key intermediate in various synthetic applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for empirical determination, ensuring scientific integrity and empowering researchers to generate precise solubility data tailored to their unique applications.

Introduction: Understanding the Molecular Landscape

1-Iodo-2-(2-methoxyethoxy)ethane is a bifunctional organic molecule featuring both a haloalkane (iodo) and an ether (methoxyethoxy) moiety. This unique structure dictates its physicochemical properties and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for its effective use in organic synthesis, purification processes, and formulation development, where solvent selection can critically impact reaction kinetics, yield, and product purity.

The molecule's structure suggests a moderate polarity. The carbon-iodine bond is polarizable, and the ether linkages introduce polarity through the electronegative oxygen atoms. However, the overall molecule lacks the capacity for strong hydrogen bonding as a donor. These structural attributes are central to predicting its interaction with various organic solvents.

Theoretical Framework: The Principles of Dissolution

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[1] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the existing interactions within the pure solute and solvent must be sufficiently compensated by the energy released upon the formation of new solute-solvent interactions.

For 1-Iodo-2-(2-methoxyethoxy)ethane, the primary intermolecular forces at play are:

-

Van der Waals Forces: These are the predominant forces and include London dispersion forces and dipole-dipole interactions. The large, polarizable iodine atom contributes significantly to the London dispersion forces, while the C-I and C-O bonds introduce dipole moments.

-

Dipole-Dipole Interactions: The presence of ether oxygens and the carbon-iodine bond results in a net dipole moment, allowing for electrostatic interactions with polar solvent molecules.

Haloalkanes, in general, tend to be soluble in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the bonds being broken in the separate components.[2][3] Similarly, ethers are appreciably soluble in a wide range of organic solvents.[4]

Predicted Solubility Profile of 1-Iodo-2-(2-methoxyethoxy)ethane

Table 1: Predicted Qualitative Solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ether oxygens can act as hydrogen bond acceptors, and the overall polarity is compatible with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solute and these solvents are expected to lead to excellent solubility. |

| Nonpolar Halogenated | Dichloromethane, Chloroform | Very High | The "like dissolves like" principle is strongly applicable here, with similar polarities and dispersion forces. |

| Nonpolar Aromatic | Benzene, Toluene | High | The polarizability of the aromatic ring and the iodine atom facilitates strong van der Waals interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Moderate to Low | The polarity mismatch between the solute and these nonpolar solvents will likely limit solubility. |

Comparative Solubility Data: The Case of Iodoethane

To provide a quantitative reference point, the solubility of a simpler analogous compound, iodoethane (ethyl iodide), is presented. Iodoethane shares the key iodoalkane functional group and provides insight into the contribution of this moiety to overall solubility.

Table 2: Quantitative Solubility of Iodoethane (C₂H₅I) in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 4 g/L | [5] |

| Ethanol | Miscible | [5] | |

| Diethyl Ether | Miscible | [5] |

Note: The presence of the methoxyethoxy group in 1-Iodo-2-(2-methoxyethoxy)ethane is expected to enhance its polarity and potential for hydrogen bond acceptance compared to iodoethane, likely increasing its solubility in polar solvents.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, empirical determination of solubility is crucial for any research or development application. The following protocols provide robust methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination (Miscibility Test)

This rapid method provides a preliminary assessment of solubility, categorizing the compound as miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

1-Iodo-2-(2-methoxyethoxy)ethane

-

A range of organic solvents (as listed in Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add 100 µL of 1-Iodo-2-(2-methoxyethoxy)ethane to the solvent.

-

Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least 2 minutes.

-

Visually inspect the solution against a well-lit background.

-

Miscible: The solution is clear and homogenous, with no visible phase separation.

-

Partially Miscible: The solution appears cloudy or forms two distinct liquid layers.

-

Immiscible: The compound forms a distinct, separate layer that does not mix with the solvent.

-

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Isothermal Saturation Method)

This gravimetric method provides a precise measurement of the solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in a specific solvent at a constant temperature.

Materials:

-

1-Iodo-2-(2-methoxyethoxy)ethane

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed, clean, and dry vials for the supernatant

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Iodo-2-(2-methoxyethoxy)ethane to a known volume of the solvent in a sealable vial. An excess is confirmed by the presence of undissolved solute.

-

Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 4 hours to allow the undissolved solute to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Record the exact mass of the vial containing the supernatant.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the solute residue.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Final mass of vial + residue) - (Initial mass of empty vial)

-

Mass of solvent: (Mass of vial + supernatant) - (Final mass of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for 1-Iodo-2-(2-methoxyethoxy)ethane is limited, a strong predictive framework can be established based on its molecular structure and the well-understood principles of solubility for haloalkanes and ethers. This guide provides the theoretical foundation and practical, detailed methodologies for researchers to empirically determine the solubility of this compound in a wide array of organic solvents. The provided protocols are designed to yield reliable and reproducible data, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby advancing their research and development objectives.

References

-

PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Iodo-2-methoxyethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Loba Chemie. (2023, March 2). 1,2-Bis(2-Iodoethoxy) ethane Stabilized Extra Pure Safety Data Sheet. Retrieved February 10, 2026, from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved February 10, 2026, from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved February 10, 2026, from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved February 10, 2026, from [Link]

-

Pawar, Y. B., & Yalkowsky, S. H. (2008). Calculation of Aqueous Solubility of Organic Compounds. Journal of pharmaceutical sciences, 97(8), 3296–3303. [Link]

-

Chembeez. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane, 95%. Retrieved February 10, 2026, from [Link]

-

PubChemLite. (n.d.). 1-iodo-2-(2-methoxyethoxy)ethane (C5H11IO2). Retrieved February 10, 2026, from [Link]

-

iPrep. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Iodo-2-propoxy-ethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl iodide. Retrieved February 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-iodo-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2,2-tetrafluoro-1-iodo- (CAS 354-41-6). Retrieved February 10, 2026, from [Link]

Sources

- 1. 1-iodo-2-{2-[2-(2-iodoethoxy)ethoxy]ethoxy}ethane – AFG Scientific [afgsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 1-iodo-2-(2-methoxyethoxy)ethane (C5H11IO2) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl iodide - Wikipedia [en.wikipedia.org]

1-Iodo-2-(2-methoxyethoxy)ethane mechanism of action

Part 1: Executive Summary

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), often referred to as mPEG2-Iodide or Diethylene Glycol Methyl Ether Iodide , is a specialized alkylating agent critical to modern medicinal chemistry. Unlike therapeutic drugs with biological receptors, this molecule acts as a structural architect . Its primary mechanism of action is chemical : it serves as a high-efficiency electrophile for introducing short polyethylene glycol (PEG) chains into small molecules, peptides, and surfaces.

In drug development, this reagent is the "gold standard" for constructing PROTAC (Proteolysis Targeting Chimera) linkers and optimizing the physicochemical properties (solubility, logP) of lead compounds without significantly altering their binding pharmacophores.

Part 2: Chemical Mechanism of Action ( )

The utility of mPEG2-Iodide rests on its ability to undergo predictable, clean Bimolecular Nucleophilic Substitution (

The Reaction Core

The iodine atom is a "soft" leaving group with a weak Carbon-Iodine bond (approx. 57 kcal/mol) and a large atomic radius, making it highly polarizable. When a nucleophile (Nu⁻) approaches the

-

Nucleophilic Attack: The nucleophile attacks the carbon attached to the iodine from the backside (180° relative to the C-I bond).

-

Transition State: A pentacoordinate carbon species forms transiently.

-

Inversion of Configuration: While not relevant for this achiral molecule, stereochemical inversion occurs.

-

Leaving Group Departure: The iodide ion (

) departs, stabilizing the negative charge effectively due to its large size.

Visualization: The Reaction Coordinate

Figure 1: Reaction coordinate illustrating the concerted

Part 3: Strategic Applications in Drug Discovery

PROTAC Linker Design

PROTACs are heterobifunctional molecules that degrade disease-causing proteins.[1][2] They require a linker to connect the "Warhead" (Target Binder) to the "Anchor" (E3 Ligase Binder).[2]

-

Role of mPEG2-Iodide: It provides a flexible, hydrophilic tether of precise length (approx. 7-9 Å).

-

Impact:

-

Solubility: Counteracts the lipophilicity of the two warheads.

-

Permeability: Ether oxygens act as weak hydrogen bond acceptors, maintaining cell permeability better than pure alkyl chains.

-

Solubility Enhancement ("Mini-PEGylation")

Attaching short PEG chains to hydrophobic drugs can drastically improve their ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Mechanism: The ether oxygens interact with water molecules, disrupting the crystal lattice energy of the drug and increasing aqueous solubility.

Radiochemistry Precursors

In the synthesis of

Part 4: Experimental Protocols

These protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of an mPEG2-Ether (Phenol Alkylation)

Standard procedure for attaching the linker to a tyrosine residue or a phenolic drug scaffold.

Reagents:

-

Substrate: Phenolic compound (1.0 equiv)

-

Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetonitrile (

)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add

(2.0 equiv) in one portion. Stir at room temperature for 15–30 minutes to generate the phenoxide anion. Note: The solution often changes color (yellow/orange). -

Addition: Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

-

Reaction:

-

Standard: Heat to 60°C for 2–4 hours.

-

Monitoring: Check via LCMS or TLC. The iodide is highly reactive; if starting material remains after 4 hours, add 0.2 equiv more iodide.

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash 3x with water (to remove DMF) and 1x with Brine.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Quantitative Data Summary:

| Parameter | Value / Condition | Rationale |

| Stoichiometry | 1.2 – 1.5 equiv | Iodides are susceptible to hydrolysis; slight excess ensures completion. |

| Temperature | 50°C – 60°C | Sufficient to overcome activation barrier without causing elimination ( |

| Base Choice | "Cesium Effect": Larger cation solubilizes better in organic solvents, enhancing phenoxide nucleophilicity. | |

| Yield Target | > 85% | High efficiency expected due to primary iodide reactivity. |

Protocol B: Workflow for PROTAC Assembly

This workflow illustrates how mPEG2-Iodide is used to build a linker on an E3 Ligase binder (e.g., Thalidomide derivative).

Figure 2: Step-wise construction of a PROTAC using mPEG2-Iodide. Note that if the terminal methoxy is not desired, a di-iodo or iodo-alcohol variant is used, but mPEG2-Iodide is specific for "capping" or cases where the methyl ether is the desired terminus.

Part 5: Safety & Handling (E-E-A-T)

1. Stability:

Alkyl iodides are light-sensitive. Over time, they liberate free iodine (

-

Storage: Amber glass vials, 2–8°C, under Argon/Nitrogen.

-

Stabilization: Commercial samples often contain Copper (Cu) wire or Silver wool to scavenge free iodine.

2. Toxicity:

-

Type: Alkylating agent.[3]

-

Hazard: Potential mutagen/carcinogen. It can alkylate DNA bases.

-

PPE: Double nitrile gloves, lab coat, and fume hood is mandatory . Do not breathe vapors.

3. Disposal:

Quench excess iodide with aqueous Sodium Thiosulfate (

References

-